N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide
Overview
Description
N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide is a complex organic compound that belongs to the class of phenothiazines Phenothiazines are known for their diverse applications, particularly in medicinal chemistry, where they serve as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a phenylhydrazine derivative with carbon disulfide and an oxidizing agent such as hydrogen peroxide.
Attachment to Phenothiazine: The synthesized thiadiazole is then coupled with a phenothiazine derivative. This step often involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Introduction of the Ethyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl ring, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenothiazine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like bromine or chlorinating agents can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the phenothiazine ring.
Scientific Research Applications
N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antipsychotic and antiemetic properties, similar to other phenothiazine derivatives.
Biological Research: The compound’s interactions with various biological targets, such as neurotransmitter receptors, are of interest.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with neurotransmitter receptors in the brain. The phenothiazine core is known to block dopamine receptors, which is a common mechanism for antipsychotic drugs. The thiadiazole ring may contribute to additional binding interactions, enhancing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used primarily as an antiemetic and antihistamine.
Thioridazine: Known for its antipsychotic properties.
Uniqueness
N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide is unique due to the presence of the thiadiazole ring, which is not commonly found in other phenothiazine derivatives
Properties
IUPAC Name |
N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)phenothiazine-10-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS2/c1-2-26(22-25-24-21(30-22)16-10-4-3-5-11-16)23(28)27-17-12-6-8-14-19(17)29-20-15-9-7-13-18(20)27/h3-15H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRWLXHBSXNDGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NN=C(S1)C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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